7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate
Overview
Description
7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[221]hept-6-yl acetate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the bicyclic core: The initial step involves the construction of the bicyclic framework through a [4+2] cycloaddition reaction.
Introduction of the bromine atom: Bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Incorporation of trifluoromethyl groups: Trifluoromethylation is performed using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Acetylation: The final step involves acetylation using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution products: Various substituted derivatives depending on the nucleophile used.
Oxidation products: Oxidized forms of the compound with different functional groups.
Reduction products: Reduced forms with altered oxidation states.
Scientific Research Applications
7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Camphor: A bicyclic compound with a similar core structure but different functional groups.
Sordarins: Natural products containing a bicyclic framework with distinct biological activities.
α-santalol and β-santalol: Bioactive natural products with a bicyclic structure.
Properties
IUPAC Name |
[7-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF6NO2/c1-3(19)20-5-2-4-6(11)7(5)18-8(4,9(12,13)14)10(15,16)17/h4-7,18H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMADYUJTAOPBEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(C1NC2(C(F)(F)F)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF6NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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